molecular formula C16H18ClFN2O2S2 B2897885 3-chloro-4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 955237-68-0

3-chloro-4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No. B2897885
M. Wt: 388.9
InChI Key: WRYNBAZINWDUBY-UHFFFAOYSA-N
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Description

“3-chloro-4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide core, which is a common motif in pharmaceutical drugs. The molecule also contains a pyrrolidine ring, a five-membered ring with one nitrogen atom, and a thiophene ring, a five-membered ring with one sulfur atom.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of the benzene ring to introduce the chloro and fluoro groups. The pyrrolidinyl and thiophenyl groups would likely be introduced in a later step, possibly through a substitution reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement of these groups in the molecule.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom, and the thiophene ring could undergo reactions at the sulfur atom.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. It would likely be a solid at room temperature, and its solubility in water would depend on the specific functional groups present in the molecule.


Scientific Research Applications

Synthesis and Structural Analysis

  • Research on the synthesis and NMR studies of fluorosubstituted heterocycles, including thiophenes, provides insights into their structural properties and potential applications in developing novel compounds with specific chemical functionalities. The dramatic increase in coupling constants observed in fluorosubstituted compounds indicates significant electronic effects, which could be relevant for the design of compounds with desired chemical reactivity or biological activity (Dvornikova et al., 2003).

Selective Detection Techniques

  • A study on reaction-based fluorescent probes for selective discrimination of thiophenols over aliphatic thiols demonstrates the potential of using specific structural motifs for the development of sensitive and selective detection techniques in chemical and biological sciences. Such approaches could be relevant for environmental and biological monitoring, where precise detection of specific compounds is required (Wang et al., 2012).

Biological Applications and Drug Development

  • Research on heterocyclic compounds like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) showcases the synthesis and comprehensive analysis of new molecules, which could have implications for drug development, particularly in non-linear optics and as potential anti-cancer agents. The detailed reactivity and stability studies provide a foundation for exploring similar compounds for therapeutic applications (Murthy et al., 2017).

Enzyme Inhibition Studies

  • The synthesis and investigation of pyrrolidinone-based chlorinated benzenesulfonamide derivatives for their binding affinity against human carbonic anhydrases demonstrate the potential of sulfonamide compounds in developing selective enzyme inhibitors. These findings have implications for targeting cancer-related enzymes, offering a pathway for the design of new anticancer drugs (Balandis et al., 2020).

Safety And Hazards

Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could potentially be of interest in the field of medicinal chemistry, given the presence of functional groups common in pharmaceutical drugs.


properties

IUPAC Name

3-chloro-4-fluoro-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN2O2S2/c17-14-9-13(3-4-15(14)18)24(21,22)19-10-16(12-5-8-23-11-12)20-6-1-2-7-20/h3-5,8-9,11,16,19H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYNBAZINWDUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

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